molecular formula C16H18N2O3 B1239899 [5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone

[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone

Cat. No. B1239899
M. Wt: 286.33 g/mol
InChI Key: BXFYHKIKABSLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(2-methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone is a N-acylpiperidine.

Scientific Research Applications

Synthesis and Antiestrogenic Activity

A study by Jones et al. (1979) in the Journal of Medicinal Chemistry discusses the synthesis of a compound related to [5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone and its potent antiestrogenic activity demonstrated in rats and mice. The compound showed very high binding affinity to rat uterine cytosol estrogen receptors, exceeding that of estradiol (Jones, Suarez, Massey, Black, & Tinsley, 1979).

Selective Estrogen Receptor Modulator (SERM) Potency

Palkowitz et al. (1997) reported the discovery of a compound similar to the one , which is a highly potent selective estrogen receptor modulator (SERM). This compound demonstrated a significant antagonist potency in in vitro and in vivo models, particularly in uterine tissue and human mammary cancer cells (Palkowitz, Glasebrook, Thrasher, Hauser, Short, Phillips, Muehl, Sato, Shetler, Cullinan, Pell, & Bryant, 1997).

Molecular Docking Studies in Cancer Research

Radhika et al. (2020) in the Russian Journal of Bioorganic Chemistry synthesized and conducted molecular docking studies of pyrazoline incorporated isoxazole derivatives, including a compound closely related to [5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone. This research highlighted the compound's significant binding affinity and potential for anticancer activity (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives, similar to the compound , and assessed their in vitro antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity and Molecular Docking

FathimaShahana and Yardily (2020) conducted a study focusing on the synthesis, quantification, and molecular docking of a compound structurally related to [5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone. They analyzed its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interactions (FathimaShahana & Yardily, 2020).

Crystal Packing and Non-Covalent Interactions

Sharma et al. (2019) examined crystal packing of a series of derivatives containing the biologically active 1,2,4-oxadiazol moiety, structurally related to the compound . They highlighted the role of non-covalent interactions in supramolecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).

properties

Product Name

[5-(2-Methoxyphenyl)-3-isoxazolyl]-(1-piperidinyl)methanone

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

[5-(2-methoxyphenyl)-1,2-oxazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H18N2O3/c1-20-14-8-4-3-7-12(14)15-11-13(17-21-15)16(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3

InChI Key

BXFYHKIKABSLND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NO2)C(=O)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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